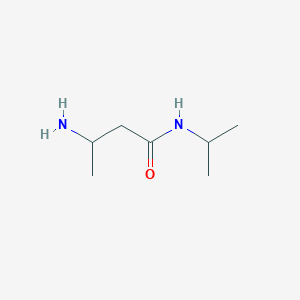

3-amino-N-(propan-2-yl)butanamide

Overview

Description

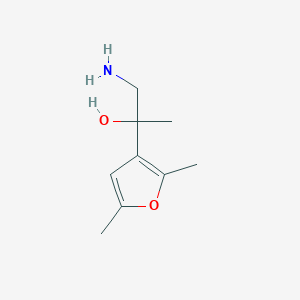

“3-amino-N-(propan-2-yl)butanamide” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .

Molecular Structure Analysis

The molecular structure of “3-amino-N-(propan-2-yl)butanamide” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom . The exact structure can be determined using various spectral techniques like NMR, HPLC, LC-MS, UPLC & more .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-N-(propan-2-yl)butanamide” include a molecular weight of 144.21 . The boiling point and storage conditions are not specified .

Scientific Research Applications

Medicinal Chemistry and Drug Design

3-amino-N-(propan-2-yl)butanamide is utilized in medicinal chemistry for the synthesis of novel compounds with potential therapeutic effects. Its structure serves as a building block in the design of small molecule drugs due to its amine and amide functional groups, which are versatile in chemical reactions. Researchers can modify this compound to create derivatives that may interact with biological targets, such as enzymes or receptors, leading to the development of new medications .

Biochemistry Research

In biochemistry, 3-amino-N-(propan-2-yl)butanamide is used in enzyme studies. It can act as a substrate or inhibitor in enzymatic assays to understand enzyme kinetics and mechanisms. This compound’s ability to participate in hydrogen bonding makes it a candidate for studying enzyme-substrate interactions and the role of amino acids in catalysis .

Industrial Applications

This compound finds applications in industrial research, where it may be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity under various conditions are of interest for developing industrial-scale chemical processes. It could be involved in the production of polymers, dyes, or other materials that require specific amine or amide functionalities .

Environmental Research

Environmental scientists may explore the use of 3-amino-N-(propan-2-yl)butanamide in the degradation of environmental pollutants. Its chemical properties could make it useful in bioremediation processes or as a part of a catalyst system for breaking down toxic substances in the environment .

Pharmacology and Toxicology

Pharmacological research might investigate the compound’s effects on biological systems. It could be used in in vitro studies to assess cytotoxicity, metabolism, and interaction with cellular components. Understanding its pharmacokinetics and toxicological profile is crucial for evaluating its safety and potential as a pharmaceutical agent .

Materials Science

In materials science, 3-amino-N-(propan-2-yl)butanamide can be a precursor in the development of new materials with unique properties. Its incorporation into nanomaterials or surface coatings could enhance material performance, such as increasing resistance to corrosion or improving biocompatibility .

properties

IUPAC Name |

3-amino-N-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)9-7(10)4-6(3)8/h5-6H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSMDIXGGXNUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B1525861.png)

![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)

![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)

![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)

![[4-(Methylsulfanyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1525869.png)

![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)